The synthesis of 1,1'-(4,4'-Bis(methoxy)biphenyl-3,3'-diyl)bis(tricyclo(3.3.1.13,7)decane) involves several steps:
The synthesis is generally conducted under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation and moisture interference. Reaction temperatures may vary depending on the specific step but typically range from 50°C to 150°C .
The molecular structure of 1,1'-(4,4'-Bis(methoxy)biphenyl-3,3'-diyl)bis(tricyclo(3.3.1.13,7)decane) features:
1,1'-(4,4'-Bis(methoxy)biphenyl-3,3'-diyl)bis(tricyclo(3.3.1.13,7)decane) can undergo several chemical transformations:
The primary biological targets for this compound are not fully elucidated but may involve interactions with cellular membranes or specific biomolecules due to its structural properties.
Research suggests that compounds like 1,1'-(4,4'-Bis(methoxy)biphenyl-3,3'-diyl)bis(tricyclo(3.3.1.13,7)decane) may influence cellular pathways through modulation of receptor activity or enzyme inhibition.
The pharmacokinetics involve absorption following topical application (as it relates to dermatological applications), distribution within skin layers, metabolism potentially via conjugation pathways, and excretion primarily through urine.
1,1'-(4,4'-Bis(methoxy)biphenyl-3,3'-diyl)bis(tricyclo(3.3.1.13,7)decane) has several applications:
This compound exemplifies the intersection between organic synthesis and practical applications in various scientific fields, highlighting its significance in ongoing research and development initiatives.
This complex organic compound is systematically named 1,1'-(4,4'-Bis(methoxy)biphenyl-3,3'-diyl)bis(tricyclo(3.3.1.13,7)decane), reflecting its symmetrical structure featuring two methoxy-substituted biphenyl rings bridged by two tricyclic adamantane-like units. The tricyclo[3.3.1.1³,⁷]decane system represents the adamantane moiety, a diamondoid hydrocarbon known for exceptional stability and pharmaceutical applications. The compound has the molecular formula C₃₄H₄₂O₂ and a molecular weight of 482.70 g/mol [1] [2]. Its structural complexity arises from the substitution pattern where each methoxybiphenyl unit connects to an adamantyl group at the meta position relative to the methoxy substituent [3].
Table 1: Chemical Identifiers of 1,1'-(4,4'-Bis(methoxy)biphenyl-3,3'-diyl)bis(tricyclo[3.3.1.1³,⁷]decane)
Identifier Type | Value |
---|---|
Systematic Name | 1,1'-[4,4'-Bis(methoxy)biphenyl-3,3'-diyl]bis(tricyclo[3.3.1.1³,⁷]decane) |
CAS Registry Number | 932033-57-3 |
Molecular Formula | C₃₄H₄₂O₂ |
Molecular Weight | 482.70 g/mol |
SMILES | COc1ccc(cc1C23CC4CC(CC(C4)C2)C3)c5ccc(OC)c(c5)C67CC8CC(CC(C8)C6)C7 |
InChI Key | InChI=1S/C34H42O2/c1-35-31-5-3-27(13-29(31)33-15-21-7-22(16-33)9-23(8-21)17-33)28-4-6-32(36-2)30(14-28)34-18-24-10-25(19-34)12-26(11-24)20-34/h3-6,13-14,21-26H,7-12,15-20H2,1-2H3 |
IUPAC Name | 1-[5-[3-(1-adamantyl)-4-methoxyphenyl]-2-methoxyphenyl]adamantane |
The compound's structural features include:
The emergence of this compound is intrinsically linked to the development of polycyclic hydrocarbon chemistry in the late 20th century. Adamantane derivatives gained prominence following the commercialization of antiviral drugs like amantadine, spurring research into more complex diamondoid systems. The synthesis of bis-adamantyl compounds represented a significant challenge in sterically hindered coupling chemistry, requiring advanced catalytic methods for biphenyl bond formation between bulky substituents [5].
The specific development of 1,1'-(4,4'-Bis(methoxy)biphenyl-3,3'-diyl)bis(tricyclo[3.3.1.1³,⁷]decane) occurred as pharmaceutical chemists explored retinoid analogs with improved receptor selectivity. Its structural complexity places it within the "third generation" of adamantane-containing pharmaceuticals, where multiple diamondoid units enhance receptor binding specificity through rigid spatial orientation. The compound first appeared in chemical catalogs and regulatory submissions around the early 2000s, coinciding with patent filings for advanced retinoid derivatives [2] [5].
Table 2: Historical Development Milestones of Adamantane Derivatives
Time Period | Development Milestone | Significance |
---|---|---|
1933 | Adamantane Structure Elucidation | First identification of diamondoid hydrocarbon structure |
1960s-1970s | First Medicinal Adamantanes (Amantadine) | Established antiviral applications of simple adamantyl derivatives |
1980s-1990s | Polyadamantane Synthesis Advances | Development of methods for linking adamantyl units |
Early 2000s | Retinoid-Adamatane Hybrid Development | Creation of bis-adamantyl structures for dermatological applications |
Post-2005 | Impurity Characterization | Identification and isolation of process-related impurities like Adapalene Impurity D |
This compound is pharmaceutically significant as Adapalene Related Compound D (USP designation) or Adapalene EP Impurity D (European Pharmacopoeia designation), a process-related impurity in the synthesis of the anti-acne drug adapalene [2] [3]. Adapalene (6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid) contains a single adamantyl moiety, while Impurity D arises through:
Regulatory guidelines require strict control of this impurity at levels typically below 0.15% in the final drug substance. Its detection and quantification are performed primarily through reversed-phase HPLC methods using C18 columns with UV detection at 220-230 nm. The compound's extreme hydrophobicity (logP > 8) necessitates specialized mobile phases containing tetrahydrofuran or acetonitrile at elevated temperatures (40-50°C) for adequate chromatographic resolution [2] [3].
Table 3: Pharmacopeial Designations of Adapalene Impurities
Pharmacopeia | Designation | Acceptance Criteria | Primary Detection Method |
---|---|---|---|
United States Pharmacopeia (USP) | Adapalene Related Compound D | Not more than 0.15% | HPLC Method A |
European Pharmacopoeia (EP) | Adapalene EP Impurity D | Not more than 0.15% | HPLC System Suitability Test |
Commercial Standards | Adapalene Impurity D | Reference material for quantification | Neat substance (>95% purity) |
Pharmaceutical manufacturers must demonstrate adequate chromatographic separation between adapalene and this impurity during method validation, with resolution factors ≥2.0. The compound is supplied as a neat solid (high-purity crystalline material) for use as a reference standard in quality control laboratories [2] [3]. Its structural similarity to adapalene necessitates stringent analytical control since it shares the core pharmacophore but lacks the critical carboxylic acid functionality required for retinoid receptor binding.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: